1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol
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Overview
Description
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Propanol Chain: The propanol chain can be attached through a nucleophilic substitution reaction involving a suitable alkyl halide and the benzodiazole core.
Etherification: The final step involves the etherification of the propanol chain with 4-ethylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzodiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive benzodiazoles.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol would depend on its specific biological target. Generally, benzodiazoles exert their effects by interacting with specific receptors or enzymes, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-Benzodiazole: A simpler benzodiazole derivative with known biological activity.
2-Cyclopropyl-1H-benzodiazole: A compound with a similar cyclopropyl group attached to the benzodiazole core.
4-Ethylphenol: A phenolic compound with an ethyl group, similar to the phenoxy group in the target compound.
Uniqueness
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other benzodiazole derivatives.
Properties
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-15-7-11-18(12-8-15)25-14-17(24)13-23-20-6-4-3-5-19(20)22-21(23)16-9-10-16/h3-8,11-12,16-17,24H,2,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKSTKXUGKKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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